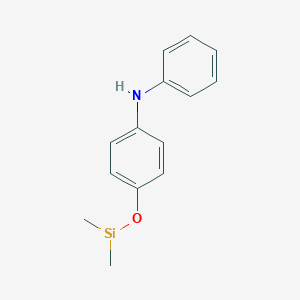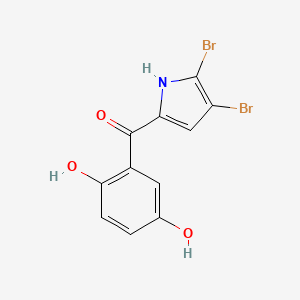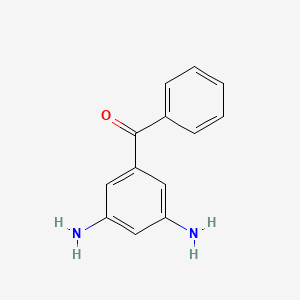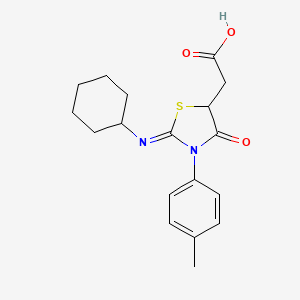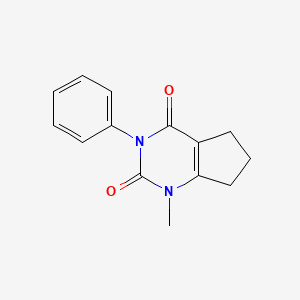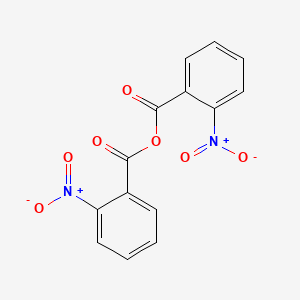
o-Nitrobenzoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Nitrobenzoic anhydride is an organic compound characterized by the presence of a nitro group (-NO2) and an anhydride functional group. It is derived from o-nitrobenzoic acid and is known for its reactivity and utility in various chemical processes. This compound is of significant interest in organic synthesis due to its ability to act as an acylating agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Nitrobenzoic anhydride can be synthesized through the reaction of o-nitrobenzoic acid with acetic anhydride or other dehydrating agents. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. The general reaction is as follows:
2o-Nitrobenzoic acid+Acetic anhydride→o-Nitrobenzoic anhydride+Acetic acid
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: o-Nitrobenzoic anhydride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form o-nitrobenzoic acid.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Acyl Substitution: Typically involves reagents like amines or alcohols in the presence of a base.
Hydrolysis: Requires water or aqueous solutions under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Major Products Formed:
Amides and Esters: Formed from nucleophilic acyl substitution.
o-Nitrobenzoic Acid: Formed from hydrolysis.
o-Aminobenzoic Acid: Formed from reduction.
Scientific Research Applications
o-Nitrobenzoic anhydride has diverse applications in scientific research:
Chemistry: Used as an acylating agent in organic synthesis to introduce acyl groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of o-Nitrobenzoic anhydride primarily involves nucleophilic acyl substitution. The anhydride group is highly reactive towards nucleophiles, leading to the formation of acylated products. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Molecular Targets and Pathways:
Nucleophilic Acyl Substitution: Targets nucleophilic sites on molecules, such as amines and alcohols.
Redox Reactions: Involves electron transfer processes that can modify the oxidation state of the nitro group.
Comparison with Similar Compounds
o-Nitrobenzoic anhydride can be compared with other nitrobenzoic anhydrides, such as:
m-Nitrobenzoic Anhydride: Similar structure but with the nitro group in the meta position, leading to different reactivity and properties.
p-Nitrobenzoic Anhydride: Nitro group in the para position, affecting its chemical behavior compared to the ortho isomer.
Uniqueness: The ortho position of the nitro group in this compound results in unique steric and electronic effects, influencing its reactivity and making it distinct from its meta and para counterparts.
By understanding the properties, reactions, and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.
Properties
CAS No. |
49619-45-6 |
|---|---|
Molecular Formula |
C14H8N2O7 |
Molecular Weight |
316.22 g/mol |
IUPAC Name |
(2-nitrobenzoyl) 2-nitrobenzoate |
InChI |
InChI=1S/C14H8N2O7/c17-13(9-5-1-3-7-11(9)15(19)20)23-14(18)10-6-2-4-8-12(10)16(21)22/h1-8H |
InChI Key |
SOFDTMPXXZJJMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane](/img/structure/B14670844.png)




